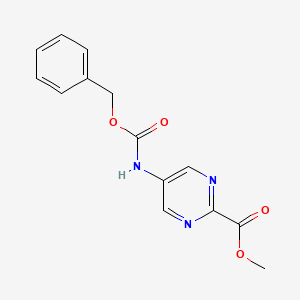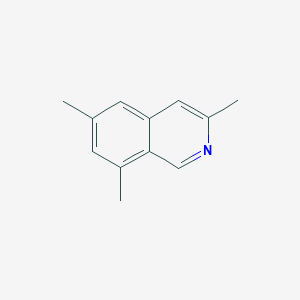
3,6,8-Trimethylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,8-Trimethylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve catalytic processes and the use of high-pressure reactors to ensure high yields and purity. The Pomeranz-Fritsch reaction is one such method, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Isoquinoline can be oxidized by peracetic acid to give the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8, and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.
Common Reagents and Conditions
Oxidation: Peracetic acid
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products
Oxidation: Isoquinoline N-oxide
Reduction: 1,2,3,4-Tetrahydroisoquinoline, Decahydroisoquinoline
Substitution: Various substituted isoquinolines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3,6,8-Trimethylisoquinoline and its derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6,8-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, disrupting the replication process. It also interacts with enzymes involved in metabolic pathways, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another benzopyridine, but with the nitrogen atom in a different position.
1-Benzylisoquinoline: Found in many natural alkaloids such as papaverine.
Uniqueness
3,6,8-Trimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 6, and 8 can lead to different steric and electronic effects compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3,6,8-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-9(2)12-7-13-10(3)6-11(12)5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
JMBDUJWPJZATJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=NC(=CC2=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


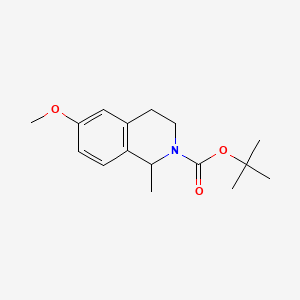
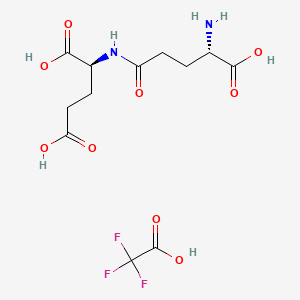


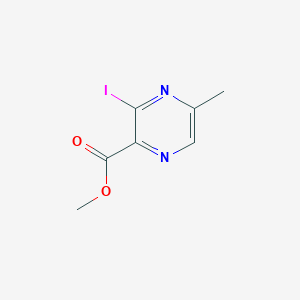
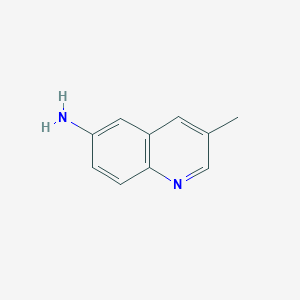
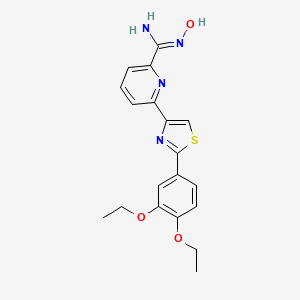
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)

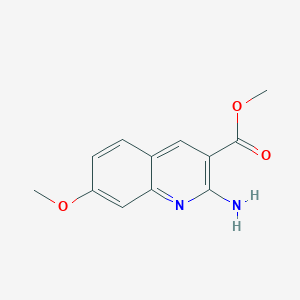
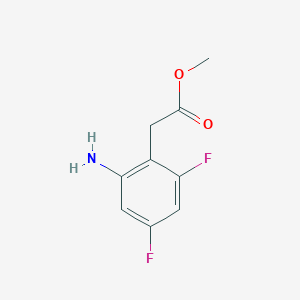
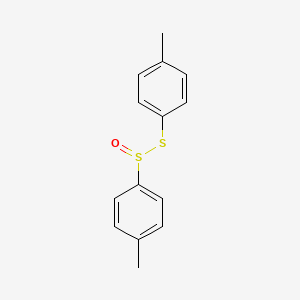
![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
